2-(diethylamino)-N-(2,4-dimethyl-5-nitrophenyl)acetamide
Description
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Properties
CAS No. |
111413-22-0 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,4-dimethyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H21N3O3/c1-5-16(6-2)9-14(18)15-12-8-13(17(19)20)11(4)7-10(12)3/h7-8H,5-6,9H2,1-4H3,(H,15,18) |
InChI Key |
MVDXUJGLVDWFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC(=C(C=C1C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
2-(Diethylamino)-N-(2,4-dimethyl-5-nitrophenyl)acetamide is a synthetic compound that belongs to the class of acetamides. Its structure features a diethylamino group and a nitrophenyl moiety, which are significant for its biological activity. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.35 g/mol. The presence of the nitro group and the diethylamino moiety contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antiproliferative Activity : Similar compounds have shown inhibition of cancer cell growth by targeting specific enzymes involved in cell proliferation.
- ALDH Inhibition : Analogues of diethylamino compounds have demonstrated the ability to inhibit aldehyde dehydrogenases (ALDH), which are crucial in cancer metabolism and resistance mechanisms .
Antiproliferative Effects
Research on related compounds indicates that this compound may possess significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| DEAB | DU145 | 61 |
| DEAB | PC3 | 47 |
| DEAB | LNCaP | 200 |
| Analog 1 | DU145 | 30 |
| Analog 1 | PC3 | 25 |
Note : IC50 represents the concentration required to inhibit cell survival by 50%. Lower values indicate higher potency against cancer cells .
Case Studies
- Prostate Cancer Cell Lines : A study evaluated the antiproliferative effects of various diethylamino derivatives in prostate cancer cell lines (DU145, LNCaP). Results indicated that certain analogues exhibited enhanced potency compared to DEAB, suggesting structural modifications could optimize therapeutic efficacy .
- Antimicrobial Screening : Another investigation focused on the antimicrobial potential of similar alkaloids revealed promising antibacterial activity against E. coli and S. aureus, with MIC values significantly lower than those observed for standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
